Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.28 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds often involves various tactical approaches . For instance, one method involves an Au (I)-catalyzed propargyl-claisen rearrangement and 5- exo -dig cyclization of tertiary enamides .Molecular Structure Analysis
The InChI code for Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is 1S/C14H15NO2/c1-3-17-14 (16)13-10 (2)9-12 (15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Processes : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate has been studied in the context of various synthesis processes. One such study involved the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, leading to the formation of 2-hydroxy-2H-pyrroles. This research provides insights into the structural transformations and oxidative behavior of related pyrrole derivatives (Cirrincione et al., 1987).
Crystallographic Analysis : The crystal and molecular structure of derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been a subject of study, providing valuable data on their geometrical configuration and intermolecular interactions. Such studies are crucial for understanding the physical and chemical properties of these compounds (Dmitriev et al., 2015).
Chemical Properties and Reactivity
NMR Spectroscopic Study : Nuclear magnetic resonance (NMR) spectroscopy has been utilized to study the properties of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives. These studies aid in understanding the electronic environment and molecular dynamics of the compounds, which is essential for their application in various fields of chemistry (Lyčka et al., 2010).
Chemosensor Development : Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives have been used to develop chemosensors for metal ions. These chemosensors can detect and differentiate between various metal ions, a property useful in environmental and analytical chemistry (Aysha et al., 2021).
Medicinal and Biological Applications
Antimicrobial Agents : Derivatives of ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their potential as antimicrobial agents. These studies are significant in the search for new and effective treatments against various bacterial and fungal infections (2020).
Antimalarial Activities : Research has been conducted on ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate derivatives to assess their efficacy as antimalarial agents. These studies contribute to the ongoing effort to find new treatments for malaria, a significant global health concern (Ningsanont et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for research on Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate and similar compounds could involve further exploration of their diverse therapeutic potential . This could include more in-depth studies on their synthesis, structure-activity relationships, and mechanisms of action.
properties
IUPAC Name |
ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)9-12(15-13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGPGCCMAZJHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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